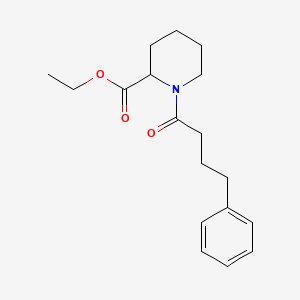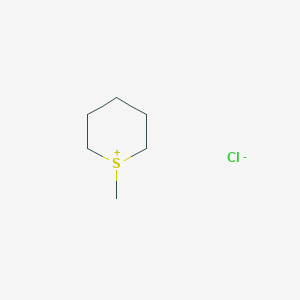
1-Methylthian-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylthian-1-ium chloride is an organic compound with the molecular formula C5H11ClS It is a quaternary ammonium salt derived from thiane, a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium chloride can be synthesized through the quaternization of thiane with methyl chloride. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
Thiane+Methyl Chloride→1-Methylthian-1-ium Chloride
The reaction is usually carried out at elevated temperatures to ensure complete conversion of thiane to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylthian-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiane derivatives with different oxidation states.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives with lower oxidation states.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylthian-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.
Mécanisme D'action
The mechanism of action of 1-methylthian-1-ium chloride involves its interaction with various molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Methylimidazolium chloride: Another quaternary ammonium salt with similar properties but derived from imidazole.
1-Methylpyridinium chloride: A related compound with a pyridine ring instead of a thiane ring.
Uniqueness: 1-Methylthian-1-ium chloride is unique due to the presence of the sulfur atom in the thiane ring, which imparts distinct chemical reactivity and potential biological activity compared to its nitrogen-containing analogs.
Propriétés
Numéro CAS |
114067-65-1 |
|---|---|
Formule moléculaire |
C6H13ClS |
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
1-methylthian-1-ium;chloride |
InChI |
InChI=1S/C6H13S.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YHRNYUHMGLWDFI-UHFFFAOYSA-M |
SMILES canonique |
C[S+]1CCCCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


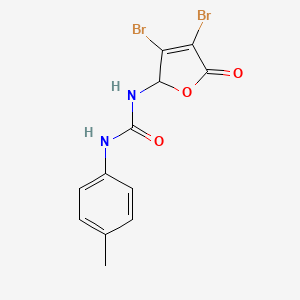
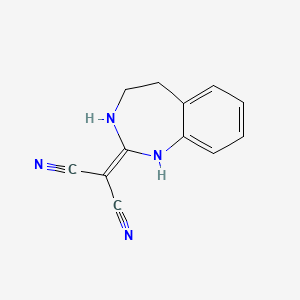
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
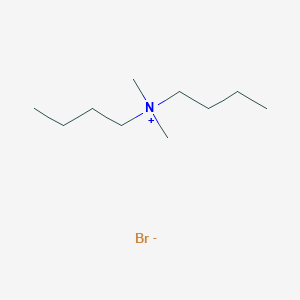
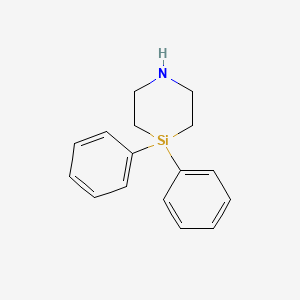
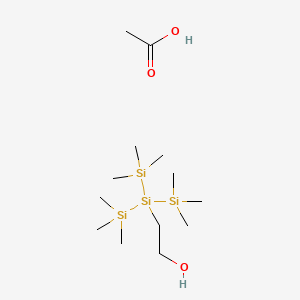
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)

